AZOBENZENEPHENYLHYDRAZINE SULFONIC ACID
Description
Contextualization within Azo and Hydrazine (B178648) Chemistry
Azobenzenephenylhydrazine Sulfonic Acid is a complex organic molecule that integrates the structural characteristics of both azo compounds and hydrazine derivatives. Azo compounds are defined by the presence of a dinitrogen functional group (-N=N-), which links two aryl groups. This azo bridge is responsible for the vibrant colors of many dyes and pigments. nih.govpbworks.com The IUPAC defines azo compounds as derivatives of diazene (B1210634) (HN=NH) where both hydrogens are substituted by hydrocarbyl groups. nih.gov Azobenzene (B91143) is the quintessential aromatic azo compound and is known for its trans-cis isomerization upon exposure to light, a property that makes its derivatives interesting for applications in molecular switches and data storage. guidechem.combyjus.com
Hydrazines are a class of compounds derived from the inorganic parent hydrazine (H₂N-NH₂) by replacing one or more hydrogen atoms with organic substituents. wikipedia.org They are known for their reactivity as nucleophiles, reducing agents, and as building blocks for heterocyclic compounds. nih.gov Phenylhydrazine (B124118) was the first hydrazine derivative to be characterized and has been instrumental in areas such as sugar chemistry and the synthesis of indole (B1671886) compounds through the Fischer indole synthesis. nih.govwikipedia.org
This compound is, therefore, an azo dye that incorporates a substituted phenylhydrazine moiety. The presence of the sulfonic acid group (-SO₃H) is significant as it imparts water solubility to the otherwise organic-soluble molecule, a crucial property for many applications in dyeing and as chemical reagents. researchgate.netthermofisher.com
Historical Perspectives on Sulfonic Acid Synthesis and its Analogues
The synthesis of sulfonic acids, particularly aromatic sulfonic acids, has a rich history dating back to the 19th century. nbinno.com Aromatic sulfonation is a key electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group. rjptonline.org Historically, this was achieved by reacting an aromatic hydrocarbon with fuming sulfuric acid. nbinno.com Over time, methods were optimized using agents like sulfur trioxide complexes to improve yield and selectivity. nbinno.com
The synthesis of the specific precursor to our title compound, 4-hydrazinobenzenesulfonic acid (also known as phenylhydrazine-p-sulfonic acid), is a multi-step process rooted in classical organic reactions. A common starting material is sulfanilic acid (4-aminobenzenesulfonic acid). guidechem.comnih.gov The synthesis involves the diazotization of sulfanilic acid using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. nih.govnih.gov This diazonium salt is then reduced to form the hydrazine derivative. A historical method for this reduction involves the use of sodium bisulfite. nih.gov
The final step to form this compound itself would involve an azo coupling reaction. This typically entails reacting a diazonium salt with an electron-rich coupling partner. mdpi.com In this case, benzenediazonium (B1195382) chloride could be coupled with phenylhydrazine-p-sulfonic acid. byjus.comresearchgate.net Early 20th-century research by Walter Fred Straub specifically investigated the reactions of "Azobenzene-p-phenylhydrazine sulfonic acid," confirming its synthesis and study. nih.gov The structure was confirmed by reduction with zinc and acetic acid, which yielded aniline (B41778), p-phenylenediamine, and ammonium (B1175870) sulfate. byjus.com
Table 1: Key Synthesis Reactions
| Reaction Type | Reactants | Product | Significance |
| Diazotization | Sulfanilic acid, Sodium nitrite, Hydrochloric acid | 4-Sulfobenzene-1-diazonium sulfate | Formation of the reactive diazonium salt intermediate. nih.gov |
| Reduction | 4-Sulfobenzene-1-diazonium sulfate, Sodium bisulfite | 2-(4-Sulfophenyl)hydrazine-1-sulfonic acid | Conversion of the diazonium group to a hydrazine precursor. nih.gov |
| Hydrolysis | 2-(4-Sulfophenyl)hydrazine-1-sulfonic acid, Hydrochloric acid | 4-Hydrazinobenzenesulfonic acid | Formation of the key hydrazine intermediate. nih.gov |
| Azo Coupling | Benzenediazonium chloride, Phenylhydrazine-p-sulfonic acid | This compound | Formation of the final azo compound. byjus.com |
Current Research Landscape for this compound Analogues
While direct contemporary research on this compound is limited, significant research is being conducted on its constituent analogues, particularly 4-hydrazinobenzenesulfonic acid (HBS). This research provides insights into the potential properties and applications of the larger molecule.
One notable area of modern research is the use of HBS in materials science. It has been employed as both a reductant and a functionalizing agent for graphene oxide (GO). nbinno.comresearchgate.netakjournals.com The hydrazine group in HBS reduces the oxygen-containing groups on GO, while the sulfonic acid group grafts onto the graphene surface, creating a hydrophilic and stable material. nbinno.comresearchgate.net This functionalized graphene exhibits broad pH stability and interesting antioxidant properties. nbinno.com The scavenging rate of hydroxyl radicals by this HBS-modified graphene has been quantified, demonstrating its potential as an antioxidant material. nbinno.com
In the field of medicinal chemistry, analogues of this compound are being investigated for their biological activities. Phenylhydrazone derivatives, which share a similar structural motif, have shown significant antioxidant activities in various assays, including free radical scavenging and metal chelating. nih.gov Research has also indicated that the molecular structure of 4-hydrazinobenzenesulfonic acid may have an inhibitory effect on SHP-2 tyrosine phosphatase, a key target in tumor cell signaling pathways, suggesting a potential for developing anti-tumor drugs. guidechem.com Furthermore, phenylhydrazine and its derivatives are known to influence the antioxidant systems in biological models. nih.gov
The Fischer indole synthesis, a classic reaction discovered by Emil Fischer, utilizes phenylhydrazines to create indole rings, which are core structures in many pharmaceuticals. byjus.comwikipedia.org The use of substituted phenylhydrazines, including those with sulfonic acid groups, in this synthesis continues to be an active area of research for creating novel heterocyclic compounds with potential pharmacological applications. nih.govthermofisher.com
Table 2: Properties of 4-Hydrazinobenzenesulfonic Acid
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₈N₂O₃S | rjptonline.org |
| Molecular Weight | 188.21 g/mol | guidechem.comthermofisher.com |
| Appearance | White to light yellow crystalline powder | wikipedia.org |
| Melting Point | 250-255 °C | rjptonline.org |
| Solubility | Soluble in water | wikipedia.orgrjptonline.org |
| CAS Number | 98-71-5 | guidechem.comthermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenyldiazenylanilino)sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c17-20(18,19)16-15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15-16H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDKKHSIYNFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NNS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292547 | |
| Record name | 2-{4-[(E)-Phenyldiazenyl]phenyl}hydrazine-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6004-88-2 | |
| Record name | 6004-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{4-[(E)-Phenyldiazenyl]phenyl}hydrazine-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(PHENYLAZO)PHENYLHYDRAZINOSULFONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of Azobenzenephenylhydrazine Sulfonic Acid
Strategies for Azo Group Formation in Sulfonic Acid Synthesis
The cornerstone of synthesizing this class of compounds is the creation of the azo (—N=N—) functional group. The most prevalent and industrially significant method for forming this linkage is through a diazotization-coupling reaction. nih.govresearchgate.net This two-step process begins with the diazotization of a primary aromatic amine, followed by the electrophilic coupling of the resulting diazonium salt with an electron-rich coupling partner. nih.govunb.ca
The general scheme for the azo coupling reaction is as follows:
Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O [Ar-N≡N]⁺X⁻ + C₆H₅NHNH₂ → Ar-N=N-NHNHC₆H₅ + HX
Where Ar represents a phenyl group bearing a sulfonic acid substituent.
Other methods for azo group formation, such as the oxidation of primary amines or the condensation of nitroso derivatives with primary amines, are also known but are less commonly employed for the synthesis of sulfonated azo dyes. nih.gov
Hydrazine (B178648) Derivatization Routes to Azobenzenephenylhydrazine Sulfonic Acid
The incorporation of the phenylhydrazine (B124118) moiety is a critical step in the synthesis of the target molecule. This can be achieved through several routes, primarily distinguished by whether the hydrazine group is present before or after the formation of the azo linkage.
One primary route involves the use of phenylhydrazine itself as the coupling component in the azo coupling reaction described in section 2.1. In this pathway, a pre-formed sulfonated diazonium salt is reacted with phenylhydrazine. illinois.edu
Alternatively, a key intermediate, phenylhydrazine-4-sulfonic acid, can be synthesized and then utilized. biosynth.com The synthesis of phenylhydrazine-4-sulfonic acid typically starts from sulfanilic acid. The sulfanilic acid is first diazotized, and the resulting diazonium salt is then reduced, often using a reducing agent like sodium sulfite, to form the corresponding phenylhydrazine sulfonic acid. nih.gov This sulfonated hydrazine can then potentially be coupled with a diazonium salt of a non-sulfonated aniline (B41778) to form the final product.
The synthesis of phenylhydrazine from aniline derivatives via diazotization and subsequent reduction is a well-established industrial process. masterorganicchemistry.com
Table 1: Comparison of Hydrazine Derivatization Routes
| Route | Starting Materials | Key Steps | Advantages | Disadvantages |
| Route A | Sulfanilic acid, Phenylhydrazine | 1. Diazotization of sulfanilic acid. 2. Coupling with phenylhydrazine. | More direct coupling step. | Phenylhydrazine can be sensitive to reaction conditions. |
| Route B | Sulfanilic acid, Aniline | 1. Synthesis of phenylhydrazine-4-sulfonic acid. 2. Diazotization of aniline. 3. Coupling of diazonium salt with phenylhydrazine-4-sulfonic acid. | Utilizes a stable, sulfonated intermediate. | Involves more synthetic steps. |
Sulfonation Protocols for Aromatic Systems in this compound Synthesis
The most common method for introducing a sulfonic acid group onto an aromatic ring is through electrophilic aromatic substitution using sulfur trioxide (SO₃) as the electrophile. wikipedia.orglibretexts.org The reaction is often carried out using fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid. youtube.comyoutube.com
The mechanism involves the attack of the aromatic π-electron system on the electrophilic sulfur atom of SO₃ (or its protonated form, ⁺SO₃H, in sulfuric acid). masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the carbon atom bearing the new C—S bond restores the aromaticity of the ring and yields the benzenesulfonic acid derivative. youtube.com
The reaction is reversible, which can be a useful feature for directing other substituents or for removing the sulfonic acid group under specific conditions (e.g., treatment with hot aqueous acid). wikipedia.orgyoutube.com The position of sulfonation on the aromatic rings of azobenzenephenylhydrazine will be directed by the existing substituents (the azo group, the hydrazine moiety, and any other groups present).
While electrophilic substitution is the dominant pathway for aromatic sulfonation, radical-mediated pathways exist, although they are less common for the synthesis of simple aryl sulfonic acids. Radical reactions involving azo compounds have been a subject of study, often focusing on the functionalization of the N=N double bond or cleavage of the N-N bonds. researchgate.netresearchgate.net
The application of radical reactions to directly sulfonate the aromatic rings of an azobenzene (B91143) or phenylhydrazine derivative is not a standard synthetic protocol. However, certain radical initiators can promote the addition of sulfonyl groups to aromatic systems under specific conditions. These methods are generally more specialized and may be employed when traditional electrophilic sulfonation is not feasible due to substrate sensitivity or desired regioselectivity. Research in this area continues to explore novel radical-based transformations of azo compounds. mdpi.com
The choice of sulfonating agent and catalyst system is crucial for controlling the reaction conditions and achieving the desired degree of sulfonation.
Table 2: Common Sulfonating Agents and Catalyst Systems
| Agent/System | Description | Typical Conditions |
| Concentrated Sulfuric Acid (H₂SO₄) | Acts as both the solvent and the sulfonating agent, although the reaction is slow. | High temperatures are often required. |
| Fuming Sulfuric Acid (Oleum) | A solution of sulfur trioxide (SO₃) in H₂SO₄. It is a much more potent sulfonating agent than concentrated H₂SO₄ alone. youtube.comyoutube.com | The concentration of free SO₃ can be varied to control the reaction's vigor. |
| Sulfur Trioxide (SO₃) | A highly reactive electrophile that can be used in various solvents. | Allows for sulfonation under milder conditions compared to oleum. |
| Chlorosulfuric Acid (ClSO₃H) | A strong sulfonating agent that reacts to form the sulfonic acid and hydrogen chloride. wikipedia.org | Often used when milder conditions are required. |
| Vilsmeier-Haack Reagents | While primarily used for formylation, certain modifications of these reagents can be used to introduce sulfur-containing functional groups, although this is not a standard method for direct sulfonation to a sulfonic acid. | Specialized applications. |
In the synthesis of aminobenzenesulfonic acids, which are precursors to this compound, processes often involve heating the parent amine with sulfuric acid. wikipedia.org
Purification and Isolation Techniques for this compound
The final stage of the synthesis involves the isolation and purification of the target compound to remove unreacted starting materials, by-products, and inorganic salts. The presence of the sulfonic acid group generally imparts good water solubility, which influences the choice of purification methods.
Common techniques for the purification of sulfonated azo dyes include:
Salting Out: The addition of a high concentration of an electrolyte, such as sodium chloride, can decrease the solubility of the sulfonated dye in the aqueous reaction mixture, causing it to precipitate. unb.ca This is a common initial step to isolate the crude product.
Recrystallization: This is a powerful technique for purifying solid compounds. asm.org For sulfonated azo dyes, recrystallization is often carried out from water or aqueous alcohol mixtures. researchgate.net The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals. A patent describes a method for the recrystallization of azo-type compounds involving dissolution, optional pre-cooling, seeding with crystals, and a final crystallization step. google.com
Acid Finishing: In some cases, treating the crude dye with hot acid can help to remove certain impurities. google.com
Chromatography: For achieving high purity, chromatographic techniques are employed.
Thin-Layer Chromatography (TLC): Used to assess the purity of the product and to determine appropriate solvent systems for column chromatography. researchgate.net
Column Chromatography: While less common for large-scale industrial production, it is a valuable laboratory technique for separating the desired compound from closely related impurities. google.com Both normal-phase and reversed-phase chromatography can be utilized depending on the polarity of the compound and impurities.
The purity of the final product is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the main product and any by-products.
Multicomponent Reactions Incorporating this compound Moieties
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single synthetic operation to form a complex product. scielo.br These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. scielo.br While direct research on the participation of this compound in multicomponent reactions is not extensively documented, an analysis of its constituent functional groups—the phenylhydrazine core, the sulfonic acid moiety, and the azobenzene substituent—provides a strong basis for its potential application in such synthetic pathways.
The structure of this compound suggests it could function as a key building block in MCRs, primarily through the reactivity of the hydrazine group, with the sulfonic acid and azobenzene moieties playing significant roles as an internal catalyst and a modulating group, respectively.
Role of the Phenylhydrazine Moiety
The phenylhydrazine unit is a well-established reactant in a variety of multicomponent reactions, most notably in the synthesis of nitrogen-containing heterocyclic compounds such as pyrazoles. researchgate.netnih.gov In a typical reaction, phenylhydrazine acts as a binucleophile. For instance, in the synthesis of highly substituted 5-aminopyrazole-4-carbonitriles, phenylhydrazine reacts with an aldehyde and malononitrile (B47326) in a one-pot process. rsc.orgresearchgate.net
The general mechanism for this type of three-component reaction involves two key steps:
Knoevenagel Condensation: The aldehyde and malononitrile undergo a condensation reaction, often catalyzed by a base or acid, to form a reactive α,β-unsaturated intermediate (an arylidene malononitrile).
Michael Addition and Cyclization: The phenylhydrazine then attacks this intermediate via a Michael-type addition. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyrazole (B372694) ring system. researchgate.net
The presence of the phenylhydrazine moiety in this compound makes it a prime candidate for similar MCRs, leading to the formation of complex pyrazole derivatives bearing both an azobenzene and a sulfonic acid group.
Interactive Data Table: Phenylhydrazine in Multicomponent Pyrazole Synthesis
Below are representative examples of multicomponent reactions where phenylhydrazine is a key reactant, illustrating the types of transformations in which this compound could potentially participate.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref. |
| Phenylhydrazine | Aromatic Aldehyde | Malononitrile | Sodium Ascorbate | 5-Aminopyrazole-4-carbonitrile | researchgate.net |
| Phenylhydrazine | Aldehyde | Alkyl-3-oxo-3-arylpropane dithioate | Iron Sulfate | Pyrazole-4-carbodithioate | beilstein-journals.org |
| Phenylhydrazine | Ethyl Acetoacetate | Aromatic Aldehyde | Pd(0) Nanocatalyst | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol) | nih.gov |
| Phenylhydrazine | Ketone | Diethyl Oxalate | N/A | 1,3,4,5-Substituted Pyrazole | nih.gov |
Function of the Sulfonic Acid Group
The sulfonic acid (-SO₃H) group is a strong Brønsted acid and is anticipated to play a critical role as an internal catalyst (autocatalysis) in MCRs involving this compound. Numerous studies have demonstrated the efficacy of sulfonic acid-functionalized catalysts in promoting a wide range of organic transformations, including the synthesis of heterocyclic compounds via MCRs. scielo.brscielo.brmdpi.com
Interactive Data Table: Sulfonic Acid Catalysts in Multicomponent Reactions
This table showcases the versatility of sulfonic acid groups as catalysts in various MCRs, supporting the hypothesis of an autocatalytic role for the sulfonic acid moiety in the target compound.
| Reaction Type | Catalyst | Reactants | Product | Ref. |
| Biginelli Reaction | 1,3-Disulfonic acid benzimidazolium chloride | Aromatic aldehyde, Ethyl acetoacetate, Urea | Dihydropyrimidinone | scielo.br |
| Hantzsch Reaction | Sulfonic acid-functionalized ionic liquid | Aldehyde, Ethyl acetoacetate, Ammonium (B1175870) acetate | 1,4-Dihydropyridine | scielo.br |
| Pyrano[2,3-d]pyrimidinone Synthesis | Sulfonic acid nanoporous silica (B1680970) | Aryl aldehyde, Malononitrile, Barbituric acid | Pyrano[2,3-d]pyrimidinone | scielo.br |
| Knoevenagel-Michael-Cyclocondensation | Sulfonic acid functionalized graphitic carbon nitride | Aromatic aldehyde, Malononitrile, Dimedone | Tetrahydrobenzo[b]pyran | rsc.org |
Influence of the Azobenzene Moiety
The azobenzene group (-N=N-) is a well-known chromophore and photoresponsive unit. mdpi.com In the context of multicomponent reactions, its primary role would likely be to functionalize the resulting product, imparting unique photochemical properties. While the azo bond itself is not typically a reactive site in the common MCR pathways discussed, its strong electron-withdrawing nature and steric bulk could influence the reactivity of the phenylhydrazine moiety and the electronic properties of the final heterocyclic product. The synthesis of such complex molecules with inherent photoresponsive characteristics in a single step is a significant advantage of using an azobenzene-containing building block in MCRs.
Advanced Spectroscopic Characterization of Azobenzenephenylhydrazine Sulfonic Acid
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in a molecule. For Azobenzenephenylhydrazine Sulfonic Acid, these methods are key to confirming the presence of its defining structural motifs.
Detailed Research Findings: In the FT-IR spectrum of a sulfonated aromatic compound, several characteristic absorption bands are expected. The presence of the sulfonic acid group (-SO₃H) is typically confirmed by strong and broad absorption bands corresponding to the O-H stretching vibration, usually in the 3500-3100 cm⁻¹ region. researchgate.net Asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonate group give rise to strong peaks around 1190-1130 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.netresearchgate.net The C-S stretching vibration is observed near 680 cm⁻¹. researchgate.net
The azo group (-N=N-) stretching vibration can be weak in FT-IR but is often more prominent in the Raman spectrum, appearing in the 1400-1450 cm⁻¹ range. The N-H stretching of the hydrazine (B178648) group (-NH-NH-) would be visible in the 3200-3400 cm⁻¹ region, potentially overlapping with the O-H band of the sulfonic acid. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings appear in the 1450-1600 cm⁻¹ region.
Illustrative FT-IR Data for Related Sulfonated Aromatic Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|---|
| -SO₃H | O-H Stretch | 3500 - 3100 (broad) | Sulfonated Copolymers researchgate.net |
| -SO₃H | S=O Asymmetric Stretch | ~1175 | p-Toluenesulfonic Acid researchgate.net |
| -SO₃H | S=O Symmetric Stretch | ~1040 | Sulfonated Carbons researchgate.net |
| Aromatic | C=C Stretch | 1450 - 1600 | General Aromatic Compounds |
| -N=N- (Azo) | N=N Stretch | 1400 - 1450 | Azo Compounds |
| Hydrazine | N-H Stretch | 3200 - 3400 | Hydrazine Derivatives |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Detailed Research Findings: In the ¹H NMR spectrum, protons on the aromatic rings would typically appear as multiplets in the chemical shift range of 7.0-8.5 ppm. The exact chemical shift and splitting pattern would depend on the substitution pattern and the electronic effects of the azo, hydrazine, and sulfonic acid groups. The proton of the sulfonic acid group (-SO₃H) is often exchangeable and may appear as a broad singlet at a downfield chemical shift (>10 ppm), or it may not be observed if a deuterated solvent like D₂O is used. The N-H protons of the hydrazine moiety would also produce signals whose chemical shifts are solvent-dependent.
In the ¹³C NMR spectrum, the aromatic carbons would resonate in the 120-150 ppm region. The carbon atom directly attached to the sulfonic acid group would be significantly shifted. For instance, in related compounds like 4-chlorobenzenesulfonic acid, the carbon attached to the sulfonic acid group appears at a distinct chemical shift. chemicalbook.com
Illustrative NMR Data for Related Benzenesulfonic Acid Derivatives
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference Compound |
|---|---|---|---|
| ¹H | Aromatic Protons | 7.10 - 7.78 | Aniline-2-sulfonic acid chemicalbook.com |
| ¹H | -SO₃H Proton | > 9.0 (solvent dependent) | Aniline-2-sulfonic acid chemicalbook.com |
| ¹³C | Aromatic Carbons | 120 - 150 | 4-Chlorobenzenesulfonic acid chemicalbook.com |
| ¹³C | Carbon attached to -SO₃H | ~140-150 | 4-Chlorobenzenesulfonic acid chemicalbook.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The azobenzene (B91143) and phenylhydrazine (B124118) components of the target molecule contain extensive conjugated π-systems, which are expected to absorb strongly in the UV and visible regions.
Detailed Research Findings: The azobenzene moiety is a well-known chromophore. The intense π→π* transition of the conjugated system typically appears in the UV region, while the weaker n→π* transition, involving the lone pair electrons on the nitrogen atoms, occurs at longer wavelengths, often in the visible region, which is responsible for the color of azo compounds. The position of these absorption maxima (λ_max) is sensitive to the substitution on the phenyl rings and the solvent polarity. For example, 2-phenylbenzimidazole-5-sulfonic acid shows distinct UV absorption spectra that vary with pH. researchgate.net The addition of the sulfonic acid group can cause a bathochromic (red) or hypsochromic (blue) shift depending on its position. Photoluminescence or fluorescence spectroscopy could provide further information on the excited state properties, although many azo compounds are not strongly fluorescent.
Illustrative UV-Vis Absorption Data for Related Chromophoric Sulfonic Acids
| Compound | Transition | Approximate λmax (nm) | Solvent/Condition |
|---|---|---|---|
| 2-Phenylbenzimidazole-5-sulfonic acid | π→π | ~302 | Varies with pH researchgate.net |
| Generic Azo Dyes | π→π | 320 - 360 | Various |
| Generic Azo Dyes | n→π* | 400 - 450 | Various |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable crystal of this compound can be grown, XRD would provide precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and π-stacking.
Detailed Research Findings: An XRD analysis would reveal the conformation of the molecule, including the planarity of the azobenzene unit and the geometry around the hydrazine and sulfonate groups. For instance, a crystallographic study of benzenesulfonic acid revealed a tetrahedral sulfur center and detailed information about its hydrogen bonding network. wikipedia.orgresearchgate.net In the case of this compound, XRD would be crucial for understanding how the molecules pack in the solid state, which is influenced by the polar sulfonic acid groups and the potential for hydrogen bonding involving the hydrazine moiety. The shortest distance between the centers of gravity of aromatic rings would indicate the presence or absence of π-stacking interactions. researchgate.net
Illustrative Crystallographic Data for Benzenesulfonic Acid
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| C-S bond distance (Å) | 1.75 |
| S=O bond distance (Å) | 1.43 (avg) |
| S-OH bond distance (Å) | 1.55 |
Data from a study on Benzenesulfonic Acid. wikipedia.orgresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Detailed Research Findings: Using a soft ionization technique like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), one could expect to observe the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which would confirm the molecular weight of this compound. Tandem mass spectrometry (MS/MS) would provide further structural information. A characteristic fragmentation pathway for sulfonated compounds is the neutral loss of SO₃ (80 Da) or SO₂ (64 Da). researchgate.netnih.gov Other expected fragmentations would involve the cleavage of the N-N bonds in the hydrazine and azo linkages.
Illustrative Mass Spectrometry Fragmentation for Sulfonated Aromatic Compounds
| Ionization Mode | Precursor Ion | Characteristic Fragment | Observation |
|---|---|---|---|
| Negative Ion FAB | [M-H]⁻ | Loss of SO₂ (64 Da) | Screening for sulfonates researchgate.net |
| Negative Ion ESI | [M-H]⁻ | [SO₃]⁻ (m/z 79.95) | Indicator of sulfonic acids nih.gov |
| Positive Ion TSP | [M+Na]⁺ | Loss of SO₃Na | Analysis of sulfonated dyes researchgate.net |
Advanced Surface Characterization Techniques (XPS, AES, SIMS) for Material Interfaces
When this compound is used as a surface coating or within a material matrix, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), and Secondary Ion Mass Spectrometry (SIMS) become crucial.
Detailed Research Findings: XPS provides information about the elemental composition and chemical states of elements on a material's surface (top 1-10 nm). For the target compound, XPS would detect carbon, nitrogen, oxygen, and sulfur. The high-resolution S 2p spectrum is particularly diagnostic for the sulfonate group, typically showing a peak at a binding energy of around 167-168 eV. researchgate.netmdpi.com The N 1s spectrum could potentially distinguish between the nitrogen atoms in the azo group and the hydrazine group.
AES is another surface-sensitive technique that identifies elemental composition with high spatial resolution. wikipedia.orgcarleton.edu It can be used to create elemental maps of a surface, which would be useful if the compound is heterogeneously distributed. mdpi.com
SIMS offers extremely high surface sensitivity and can detect trace amounts of material. It would be used to analyze the molecular composition of the very top monolayer of a surface functionalized with the compound.
Illustrative XPS Binding Energies for Functional Groups
| Element/Orbital | Functional Group | Typical Binding Energy (eV) | Reference |
|---|---|---|---|
| S 2p | -SO₃H | 167 - 168 | Sulfonated Graphene mdpi.com |
| N 1s | -NH- (Hydrazine) | ~399.1 | Hydrazinobenzenesulfonic acid mdpi.com |
| C 1s | C-C/C-H | ~284.8 | General |
| O 1s | S-O | ~532-533 | General |
Thermal Analysis (DSC, TGA) for Phase Behavior and Stability Research
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the effect of heat on a material. They provide information on melting points, glass transitions, and thermal stability.
Detailed Research Findings: TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would reveal its decomposition temperature. For sulfonated polymers, degradation often occurs in multiple stages, with an initial mass loss due to the release of water, followed by the decomposition of the sulfonic acid groups and then the polymer backbone. researchgate.netmarquette.edu A lower thermal stability is often observed for the acidic form compared to its sodium salt. marquette.edu
DSC detects changes in heat flow and is used to identify phase transitions. A DSC scan could determine the melting point of the compound and identify any other solid-state phase transitions or glass transitions if the material is amorphous.
Illustrative TGA Data for Sulfonated Polymers
| Material | Degradation Stage | Temperature Range (°C) | Observation |
|---|---|---|---|
| Poly(vinylsulfonic acid) | 1 (Water loss) | 70 - 150 | Physically retained water marquette.edu |
| Poly(vinylsulfonic acid) | 2 (Degradation) | 150 - 300 | Decomposition of acid groups marquette.edu |
| Poly(sodium vinylsulfonate) | 1 (Initial Degradation) | 200 - 350 | Higher stability than acid form marquette.edu |
Theoretical and Computational Investigations of Azobenzenephenylhydrazine Sulfonic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules like Azobenzenephenylhydrazine Sulfonic Acid. These computational approaches provide deep insights into molecular geometry, orbital energies, and electronic properties that govern the compound's behavior.
Density Functional Theory (DFT) has become a cornerstone in the computational study of complex organic molecules, including azo dyes and their derivatives. articleted.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(d,p), can be employed to optimize the molecular structure and analyze its electronic properties. nih.gov Such studies on related azo dyes have successfully determined optimized geometries and vibrational frequencies that show good agreement with experimental data. researchgate.netresearchgate.net
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity, kinetic stability, and optical properties. nih.gov In similar azo dye systems, the HOMO is often distributed across the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting moieties. nih.gov For this compound, the phenylhydrazine (B124118) and sulfonic acid groups would significantly influence the electronic distribution and orbital energies.
Ab initio methods, while computationally more intensive, offer a high level of theory and are used for benchmarking results. For complex structures, composite methods like G4MP2 can provide accurate calculations of properties such as the enthalpy of formation. superfri.org
A significant area of investigation for compounds containing the azo-hydrazine linkage is the potential for tautomerism, specifically the equilibrium between the azo and hydrazone forms. DFT calculations have been effectively used to determine the relative stability of these tautomers. researchgate.net For related molecules, the azo form is often found to be more stable than the hydrazone form, with a calculated energy barrier for the conversion between the two. nih.gov The presence of the sulfonic acid group in this compound would likely play a role in the position of this equilibrium.
Table 1: Representative Data from DFT Calculations on Related Azo Dye Systems
| Calculated Property | Typical Method | Significance for this compound |
| Optimized Molecular Geometry | DFT/B3LYP/6-31G* | Predicts bond lengths, bond angles, and dihedral angles, revealing the 3D structure. |
| HOMO-LUMO Energy Gap | DFT/B3LYP | Indicates electronic excitability, reactivity, and kinetic stability. nih.gov |
| Tautomer Stability (Azo vs. Hydrazone) | DFT Energy Calculations | Determines the predominant isomeric form in the ground state. nih.gov |
| Vibrational Frequencies | DFT/B3LYP | Helps in the assignment of experimental IR and Raman spectra. researchgate.netresearchgate.net |
| Dipole Moment and Polarizability | DFT/CAM-B3LYP | Provides insight into the molecule's interaction with electric fields and its non-linear optical properties. nih.gov |
Molecular Dynamics Simulations for Conformation and Interactions
While quantum chemical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and interactions with its environment over time. For a flexible molecule like this compound, MD simulations are invaluable for understanding its behavior in different phases, particularly in solution.
MD simulations model the atomic motions of a system by numerically solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable conformations and the transitions between them. For this compound, key conformational features would include the rotation around the various single bonds, such as the C-N and N-N bonds, and the planarity of the azobenzene (B91143) core.
A primary application of MD simulations would be to study the conformational dynamics of the trans and cis isomers of the azobenzene moiety. It is well-established for azobenzene derivatives that the trans form is generally more stable. researchgate.net MD simulations can quantify the energy barriers and transition rates for the photoisomerization process, which is fundamental to the photoswitchable nature of azobenzenes.
Furthermore, MD simulations are crucial for investigating the interactions between this compound and solvent molecules. By explicitly including solvent molecules in the simulation box, one can study the formation and dynamics of the solvation shell around the solute. The sulfonic acid group, being ionic, would be expected to form strong hydrogen bonds with protic solvents like water. MD simulations can reveal the structure and lifetime of these hydrogen bonds, which in turn affect the solubility, stability, and reactivity of the compound.
Intermolecular interactions, such as aggregation and self-assembly, can also be explored using MD. For dye molecules, π-π stacking between the aromatic rings is a common phenomenon that influences their optical properties. MD simulations can predict the preferred modes of aggregation and the free energy of dimerization or oligomerization.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and activation energies that are often difficult to obtain experimentally. For this compound, mechanistic studies would likely focus on its synthesis, degradation, and characteristic reactions like tautomerization and isomerization.
The synthesis of this compound would typically involve a diazotization reaction followed by an azo coupling. DFT calculations can be used to model the entire reaction pathway, identifying the structures of intermediates and transition states. This allows for the determination of the rate-limiting step and provides a deeper understanding of how reaction conditions, such as pH, influence the reaction outcome. The synthesis of other azo dyes has been successfully studied using these methods. nih.gov
The azo-hydrazone tautomerism is a key reaction for this class of compounds. Computational studies can precisely map the potential energy surface for the intramolecular proton transfer between the azo and hydrazone forms. nih.gov By calculating the energy barrier for this process, one can predict the rate of tautomerization. nih.gov These calculations have shown that for similar molecules, the azo-hydrazone equilibrium is often the most favored. researchgate.net
The cis-trans isomerization of the azobenzene unit is another critical reaction, fundamental to its application as a molecular switch. Computational methods can elucidate the mechanism of this isomerization, which can proceed via either a rotation or an inversion pathway. By calculating the energy profiles of these pathways, it is possible to determine the preferred mechanism and the energy required to induce the switch, which is crucial for designing photoresponsive materials.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict various spectroscopic properties of molecules, providing a valuable complement to experimental characterization. For this compound, these predictions can aid in the interpretation of experimental spectra and confirm the molecular structure.
UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic absorption spectra. researchgate.net By computing the excitation energies and oscillator strengths for electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). researchgate.net For azo dyes, the color is determined by the π→π* and n→π* transitions. Computational studies on similar azo dyes have shown good agreement between TD-DFT calculated spectra and experimental data. nih.gov These calculations can also predict how structural modifications or changes in the environment will affect the color of the dye.
Infrared (IR) and Raman Spectra: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to assign the peaks in experimental IR and Raman spectra. nih.govresearchgate.net For this compound, this would allow for the identification of characteristic vibrational modes, such as the N=N stretch of the azo group, the S=O stretches of the sulfonic acid group, and the N-H vibrations of the hydrazine (B178648) moiety.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C nuclei can also be predicted computationally. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, are commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. nih.gov These predictions are highly valuable for assigning complex NMR spectra and confirming the constitution and configuration of the synthesized molecule. researchgate.net
Table 2: Computationally Predicted Spectroscopic Data for Analogous Azo Systems
| Spectrum | Computational Method | Predicted Parameters |
| UV-Visible | TD-DFT/B3LYP | λmax, Oscillator Strength researchgate.netnih.gov |
| Infrared (IR) | DFT/B3LYP | Vibrational Frequencies and Intensities nih.govresearchgate.net |
| ¹H and ¹³C NMR | GIAO-DFT | Chemical Shifts (δ) nih.govresearchgate.net |
Exploration of Solvent Effects on this compound Behavior
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational chemistry offers several approaches to model these solvent effects, which are particularly important for a charged and polarizable molecule like this compound.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and is well-suited for calculating how the solvent affects properties like conformational stability, reaction energetics, and electronic spectra. The phenomenon of solvatochromism, where the color of a dye changes with the polarity of the solvent, can be effectively studied using TD-DFT in conjunction with PCM. For similar azo dyes, these models have successfully predicted the shifts in λmax observed in different solvents. nih.gov
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, typically within a molecular dynamics or Monte Carlo framework. This method provides a more detailed and realistic picture of solute-solvent interactions, particularly specific interactions like hydrogen bonding. For this compound, explicit solvent simulations would be ideal for studying the detailed structure of the solvation shell around the sulfonic acid group and the hydrazine moiety, and how these specific interactions influence the molecule's conformation and dynamics.
The choice between implicit and explicit models depends on the specific property of interest and the desired balance between accuracy and computational cost. For a comprehensive understanding, a combination of both approaches is often employed.
Machine Learning Approaches in this compound Research
In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, capable of accelerating the discovery and design of new molecules with desired properties. For a class of compounds like substituted azobenzenes, ML models can be trained on existing experimental or computational data to predict the properties of new, unstudied molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These are established ML-based methods that correlate the structural features of molecules (descriptors) with their activities or properties. For this compound, a QSAR model could be developed to predict its potential biological activity, for instance, by training on a dataset of azo compounds with known activities. Similarly, a QSPR model could predict physical properties like solubility, melting point, or spectroscopic characteristics (e.g., λmax).
Predicting Quantum Mechanical Properties: ML models are increasingly being used to predict the results of expensive quantum chemical calculations. By training on a large database of molecules for which DFT calculations have been performed, an ML model can learn to predict properties like HOMO-LUMO gaps, atomization energies, or dipole moments for new molecules at a fraction of the computational cost. This high-throughput screening approach could be used to rapidly assess a large number of derivatives of this compound for specific applications.
Accelerating Molecular Dynamics: ML potentials are also being developed to replace the traditional force fields used in MD simulations. These potentials are trained on quantum mechanical energy and force data and can offer the accuracy of ab initio MD with a speed closer to that of classical MD. This would enable longer and more complex simulations of this compound, providing deeper insights into its dynamic behavior.
The application of machine learning in this area is still developing, but it holds immense promise for efficiently exploring the vast chemical space of functional dyes and materials.
Chemical Reactivity and Derivatization Strategies of Azobenzenephenylhydrazine Sulfonic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic rings of azobenzenephenylhydrazine sulfonic acid are the primary sites for electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the rings.
Electrophilic Aromatic Substitution:
Common electrophilic substitution reactions applicable to the aromatic rings include:
| Reaction | Reagents | Expected Outcome |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group (—NO₂) onto one or both aromatic rings, likely at positions meta to the azo and sulfonic acid groups. |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of a halogen atom (—Br or —Cl) onto the aromatic rings. |
| Sulfonation | Fuming H₂SO₄ | Introduction of an additional sulfonic acid group, which is a reversible process. wikipedia.org |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally less effective due to the presence of deactivating groups. |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is also a potential reaction pathway, particularly on the aromatic ring bearing the sulfonic acid group. The presence of the electron-withdrawing azo and sulfonic acid groups can activate the ring towards attack by nucleophiles. pearson.comyoutube.com A good leaving group, such as a halide introduced via a prior electrophilic substitution, would facilitate this reaction. For example, a fluorine atom on the ring can be displaced by nucleophiles like amines. pearson.com
Functional Group Interconversions of the Hydrazine (B178648) Moiety
The hydrazine group (—NHNH₂) is a versatile functional handle for a variety of chemical transformations.
Acylation and Sulfonylation: The nitrogen atoms of the hydrazine group can be readily acylated with acyl chlorides or anhydrides to form hydrazides. Similarly, reaction with sulfonyl chlorides yields sulfonohydrazides. These reactions can be used to introduce a wide range of new functionalities.
Condensation Reactions: The hydrazine moiety can react with aldehydes and ketones to form hydrazones. wikipedia.org This reaction is a cornerstone of derivatization for analytical purposes, as the resulting hydrazones often have distinct spectroscopic properties. researchgate.netnih.gov
Oxidation and Reduction: The hydrazine group can be oxidized to reform the azo group or further to other nitrogen-containing functionalities. Conversely, under certain reductive conditions, the N-N bond can be cleaved.
N-Arylation: Palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl groups onto the hydrazine nitrogen atoms, forming N-aryl hydrazides. organic-chemistry.org This allows for the synthesis of more complex, multi-aromatic structures.
Modifications and Transformations of the Sulfonic Acid Group
The sulfonic acid group (—SO₃H) is a highly polar and acidic functional group that can be converted into several other important functionalities, thereby modulating the solubility and reactivity of the parent molecule.
Conversion to Sulfonyl Halides: The most common transformation of a sulfonic acid is its conversion to a sulfonyl chloride (—SO₂Cl). This is typically achieved by reaction with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). researchgate.net The resulting sulfonyl chloride is a highly reactive intermediate.
Synthesis of Sulfonamides: Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides (—SO₂NR₂). google.com This reaction is robust and allows for the introduction of a vast array of substituents, significantly altering the compound's properties.
Formation of Sulfonate Esters: Reaction of the sulfonic acid or its corresponding sulfonyl chloride with alcohols leads to the formation of sulfonate esters (—SO₂OR).
Desulfonation: The sulfonation of aromatic rings is a reversible process. wikipedia.org By heating the sulfonic acid in dilute aqueous acid, the sulfonic acid group can be removed, regenerating the parent aromatic ring. youtube.com This reversibility can be exploited as a protecting group strategy in multi-step syntheses.
Formation of Derivatives for Enhanced Research Applications
The derivatization of this compound is crucial for enhancing its utility in various research applications, particularly in spectroscopic and analytical studies.
Chromophore and Fluorophore Introduction for Spectroscopic Studies
The azobenzene (B91143) core of the molecule is a well-known chromophore, responsible for its color. The spectroscopic properties of this chromophore can be fine-tuned by introducing different substituents onto the aromatic rings.
Modifying Absorption Spectra: The introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) at various positions on the aromatic rings can shift the absorption maximum (λ_max) of the azo chromophore to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. nih.govkennesaw.edu This allows for the rational design of dyes with specific colors. For instance, extending the π-conjugation by adding more aromatic rings can lead to a red-shift in the absorption spectrum. researchgate.net
Introducing Fluorescence: While azobenzene itself is not typically fluorescent due to efficient E/Z photoisomerization, fluorescence can be induced by introducing specific fluorophoric moieties or by rigidifying the structure to suppress non-radiative decay pathways. nih.gov For example, dansyl derivatives are known to be fluorescent and can be attached to the molecule, for instance, through the hydrazine or a modified sulfonic acid group. mdpi.com
Analytical Derivatization Methodologies for Structural Variants
Derivatization is a key strategy to improve the analytical detection and quantification of this compound and its variants.
Derivatization for Chromatography: The high polarity of the sulfonic acid group makes the compound unsuitable for gas chromatography (GC) without derivatization to increase its volatility. upce.cz Esterification of the sulfonic acid group is a common approach. For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a UV-active or fluorescent tag to enhance detection sensitivity.
Hydrazine-Specific Derivatization: The hydrazine moiety is a prime target for derivatization. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or p-tolualdehyde react with hydrazines to form stable, colored, or fluorescent hydrazones that are readily detectable by HPLC-UV/Vis or HPLC-MS/MS. researchgate.netnih.gov
Mass Spectrometry Analysis: For mass spectrometry (MS), derivatization can improve ionization efficiency and provide characteristic fragmentation patterns for structural elucidation. Electrospray ionization (ESI) is particularly suitable for analyzing sulfonated dyes due to the ease of forming gas-phase ions. upce.czdoi.org
Reversible Reactions and Equilibrium Studies
The most significant reversible reaction involving this compound is the sulfonation/desulfonation of its aromatic rings.
The sulfonation of aromatic compounds is an equilibrium process. wikipedia.org In concentrated sulfuric acid, the equilibrium favors the formation of the sulfonic acid. Conversely, heating the sulfonic acid in dilute aqueous acid shifts the equilibrium back towards the unsubstituted arene. youtube.com This reversibility is of synthetic importance, as the sulfonic acid group can be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring.
The azo-hydrazone tautomerism is another important equilibrium. The compound can exist as either the azo form (containing the —N=N— group) or the hydrazone form. The position of this equilibrium is influenced by the solvent, pH, and the nature of the substituents on the aromatic rings. nih.gov Electron-releasing groups on the phenyl ring of the diazonium salt precursor tend to favor the azo form, while electron-withdrawing groups favor the hydrazone form. nih.gov The protonation of the azo nitrogen atom, particularly the one closer to the sulfonate group, is also a key equilibrium that is highly dependent on pH and significantly affects the compound's color and electronic structure. mdpi.com
Applications of Azobenzenephenylhydrazine Sulfonic Acid in Advanced Chemical Systems
Role as a Catalytic Species in Organic Transformations
The inherent acidity of the sulfonic acid group (-SO₃H) positions Azobenzenephenylhydrazine Sulfonic Acid as a potential acid catalyst. The presence of the azobenzene (B91143) and phenylhydrazine (B124118) moieties could influence its catalytic activity, selectivity, and stability through electronic and steric effects, as well as its solubility and interaction with substrates and supports.
Acid Catalysis in Esterification and Transesterification
Sulfonic acids are widely recognized as effective catalysts for esterification and transesterification reactions, often serving as a more environmentally benign alternative to corrosive mineral acids like sulfuric acid. The sulfonic acid group facilitates these reactions by protonating the carbonyl oxygen of the carboxylic acid or ester, thereby activating the carbonyl carbon for nucleophilic attack by an alcohol.
While direct studies on this compound are scarce, research on other aromatic sulfonic acids provides a strong basis for its potential efficacy. For instance, benzenesulfonic acid and its derivatives have been successfully employed as catalysts for the synthesis of esters like n-propyl acetate. The catalytic activity in such systems is comparable to that of sulfuric acid, with the added benefits of reduced corrosivity (B1173158) and easier handling.
The general mechanism for acid-catalyzed esterification involves the following steps:
Protonation of the carbonyl group of the carboxylic acid by the sulfonic acid catalyst.
Nucleophilic attack by the alcohol on the activated carbonyl carbon.
Proton transfer and subsequent elimination of a water molecule to form the ester.
The efficiency of such a catalyst can be influenced by the molecular structure. The bulky nature of the azobenzene and phenylhydrazine groups in this compound might introduce steric hindrance, potentially affecting the reaction rates depending on the size of the substrates. Conversely, these groups could also enhance the catalyst's solubility in organic reaction media.
Heterogeneous Catalysis with Sulfonic Acid Functionalized Materials
To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, solid-supported sulfonic acids are extensively developed. These heterogeneous catalysts are typically prepared by immobilizing sulfonic acid-containing organic molecules onto solid supports such as silica (B1680970), polymers, or metal-organic frameworks (MOFs).
The functionalization of materials with sulfonic acid groups creates solid acid catalysts with high activity and stability. For example, sulfonic acid-functionalized mesoporous silica (SBA-15) and MOFs like MIL-101(Cr) have demonstrated excellent catalytic performance in various organic transformations, including esterification. The porous nature of these supports provides a high surface area and accessible active sites, enhancing catalytic efficiency.
This compound could, in principle, be grafted onto such solid supports. The hydrazine (B178648) or phenyl groups could serve as anchor points for covalent attachment to a pre-functionalized support. The resulting heterogeneous catalyst would benefit from:
Easy Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration.
Reusability: The catalyst can be recovered and reused for multiple reaction cycles, reducing waste and cost.
Tunable Properties: The properties of the catalyst, such as acidity and porosity, can be tuned by modifying the support material and the density of the grafted sulfonic acid groups.
Integration into Functional Materials
The unique combination of a photo-responsive azobenzene unit, a reactive hydrazine group, and a hydrophilic sulfonic acid group makes this compound an interesting candidate for integration into various functional materials.
Liquid Crystalline Systems
Azobenzene-containing molecules are well-known for their photo-isomerization properties, switching between the more stable trans and the metastable cis isomers upon irradiation with light of specific wavelengths. This photo-switching behavior can induce significant changes in molecular shape, which can be harnessed to control the properties of materials at the macroscopic level. When incorporated into liquid crystals, this can lead to photo-tunable optical and phase behaviors.
Research on azobenzene-based liquid crystals has shown that the molecular structure, including the nature and position of substituent groups, plays a crucial role in determining the mesophase behavior. The introduction of a sulfonic acid group could impart amphiphilic character to the molecule, potentially leading to the formation of lyotropic liquid crystalline phases in the presence of a suitable solvent. The phenylhydrazine group might influence intermolecular interactions, such as hydrogen bonding, which are critical for the formation and stability of liquid crystalline phases.
While there is no direct report on liquid crystals formed from this compound, studies on other azobenzene derivatives with acidic or hydrogen-bonding groups provide insights into the possibilities. For example, benzoic acid-containing azobenzene molecules have been shown to form lyotropic liquid crystals with light-responsive properties.
Porous Frameworks and Adsorbents
Porous organic frameworks (POFs), including covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs), are a class of materials with high surface areas and tunable pore structures. These materials are promising for applications in gas storage, separation, and catalysis.
The incorporation of specific functional groups into the pores of these frameworks can impart selective adsorption properties or catalytic activity. This compound could serve as a building block or a post-synthetically grafted functional molecule in such frameworks.
As a Building Block: If synthesized with appropriate reactive sites, it could be used as a monomer in the construction of a POF. The resulting framework would have sulfonic acid groups and azobenzene units integrated into its structure, potentially leading to materials with both catalytic and photo-responsive properties.
Post-Synthetic Modification: The compound could be introduced into a pre-existing porous framework. The sulfonic acid groups would enhance the hydrophilicity and could act as sites for ion exchange or as solid acid catalysts. The azobenzene moiety could allow for photo-control over the framework's properties, such as its adsorption capacity or catalytic activity. For instance, the trans-cis isomerization could alter the pore size or the accessibility of active sites.
Polymer-Based Functional Materials
The functionalization of polymers with specific chemical groups is a common strategy to create materials with desired properties. This compound offers multiple functionalities for polymer integration.
Grafting onto Polymers: The sulfonic acid or hydrazine groups could be used to covalently attach the molecule to a polymer backbone. This could be used to create photo-responsive polymers, where the isomerization of the azobenzene unit can induce changes in the polymer's conformation, solubility, or mechanical properties.
Monomer for Polymerization: The molecule could potentially be modified to act as a monomer for polymerization. For example, the phenylhydrazine group could react with other monomers to form a polymer chain. This would result in a polymer with sulfonic acid and azobenzene groups as integral parts of its structure.
Such functionalized polymers could find applications in areas like:
Smart Hydrogels: The sulfonic acid group would enhance water absorption, while the azobenzene unit could allow for photo-control of the hydrogel's swelling and shrinking behavior.
Functional Coatings: Polymers functionalized with this compound could be used to create coatings with tunable surface properties, such as wettability or adhesion, controlled by light.
Membranes: Incorporation into polymer membranes could introduce ion-exchange capabilities due to the sulfonic acid group, with the potential for photo-regulation of transport properties.
Advanced Reagent Development in Chemical Synthesis
The development of novel reagents is fundamental to advancing chemical synthesis, enabling new transformations and improving the efficiency and selectivity of existing reactions. While specific applications of this compound as a synthesis reagent are not extensively documented in recent literature, its structural components, particularly the hydrazine and sulfonic acid groups, are features found in various established reagents.
Historically, the synthesis and structural confirmation of this compound involved its reaction with reducing agents. Treatment with zinc and acetic acid leads to the cleavage of the molecule, yielding aniline (B41778), p-phenylenediamine, and ammonium (B1175870) sulfate. illinois.edu This reactivity highlights the susceptibility of the azo and hydrazine linkages to reduction, a characteristic that could potentially be exploited in synthetic methodologies.
The sulfonic acid group imparts water solubility and can influence the electronic properties of the molecule. In other contexts, sulfonic acid-functionalized compounds have been utilized as catalysts or as building blocks for more complex molecular architectures, such as covalent organic frameworks (COFs) designed for the simultaneous removal of heavy metal ions. rsc.org The presence of this functional group in this compound suggests its potential as a soluble reagent or ligand in aqueous-phase reactions.
Research on phenylhydrazine-4-sulfonic acid (PHS), a structurally related compound, has shown its utility as both a reductant and a surface modifier in the synthesis of hydrophilic graphene. rsc.org This dual functionality stems from the reducing capability of the hydrazine group and the stabilizing effect of the sulfonic acid group. By analogy, this compound could potentially be explored for similar applications in materials science, where controlled reduction and functionalization are required.
The table below summarizes the key functional groups of this compound and their potential roles in advanced reagent development, based on the reactivity of analogous structures.
| Functional Group | Potential Role in Synthesis | Basis of Postulation |
| Azo Group (-N=N-) | Redox-active site; precursor to other functional groups | General reactivity of azo compounds |
| Hydrazine Group (-NHNH-) | Reducing agent; nucleophile | Known reactivity of hydrazine derivatives |
| Sulfonic Acid Group (-SO3H) | Enhances water solubility; acts as a Brønsted acid catalyst | Common properties of sulfonic acids |
| Phenyl Rings | Aromatic scaffold for further functionalization | Standard organic chemistry principles |
Design of this compound-based Probes for Chemical Research
The design of chemical probes for the detection and quantification of specific analytes is a significant area of chemical research. Azo compounds are frequently employed as chromogenic reagents, where a change in color signals the presence of a target species. The extended π-system of this compound is expected to impart chromogenic properties, making it a candidate for the development of new colorimetric probes.
The general principle involves the interaction of the probe with an analyte, such as a metal ion, which perturbs the electronic structure of the azo dye and results in a discernible shift in its absorption spectrum. Numerous studies have demonstrated the use of azo-sulfonic acid derivatives for the spectrophotometric determination of metal ions. For instance, 4-(p-phenyl azo sulfonic acid)-1-naphthol has been used as a sensitive and selective reagent for the detection of cobalt and nickel ions. researchgate.net Similarly, other azo-based reagents have been developed for the detection of a wide range of metal ions, including zinc, copper, and chromium.
The chelating ability of this compound, likely involving the nitrogen atoms of the azo and hydrazine groups and the oxygen atoms of the sulfonic acid group, would be central to its function as a chemical probe. The formation of a coordination complex with a metal ion would alter the intramolecular charge transfer characteristics of the molecule, leading to a change in color.
The development of probes based on this scaffold could target a variety of analytes. The table below outlines potential research directions for the development of this compound-based probes.
| Target Analyte | Proposed Detection Mechanism | Key Molecular Features Involved |
| Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Chelation leading to a colorimetric or fluorometric response | Azo, hydrazine, and sulfonic acid groups |
| pH | Protonation/deprotonation of the sulfonic acid or nitrogen atoms, causing a spectral shift | Sulfonic acid and basic nitrogen centers |
| Anions | Interaction with the hydrazine moiety or displacement of the sulfonate group | Hydrazine and sulfonic acid groups |
Further research would be necessary to synthesize and characterize this compound-based probes and to evaluate their selectivity, sensitivity, and response mechanisms for various target analytes. The foundational structure, however, presents a promising platform for the design of new analytical tools for chemical research.
Future Research Directions in Azobenzenephenylhydrazine Sulfonic Acid Chemistry
Emerging Synthetic Strategies for Complex Architectures
The creation of complex molecular architectures based on azobenzenephenylhydrazine sulfonic acid is a key area for future research. Traditional methods for synthesizing azo compounds, such as diazotization and coupling reactions, will likely form the foundation of these new strategies. nih.gov However, the focus will be on developing more sophisticated and controlled approaches to build intricate superstructures.
One promising avenue is the use of multi-step synthetic sequences that allow for the precise installation of various functional groups. For instance, the synthesis could begin with the diazotization of a sulfonated aromatic amine, followed by coupling with phenylhydrazine (B124118). nih.gov Subsequent modifications of the resulting this compound core could then be performed. A potential synthetic route could involve the direct synthesis of sulfonyl azides from sulfonic acids, offering a versatile method for introducing the sulfonyl group. researchgate.netresearchgate.net Another approach could be the synthesis of sulfonyl hydrazones by reacting hydrazine (B178648) hydrate (B1144303) with sulfonyl chlorides, which could then be further functionalized. researchgate.net
The development of orthogonal synthetic strategies will be crucial for creating bifunctional molecules where the azobenzene (B91143) and phenylhydrazine moieties can be independently modified. acs.org This would enable the construction of highly tailored molecules with specific properties. For example, the phenylhydrazine group could be used as a handle for further derivatization through condensation reactions to form hydrazones with diverse functionalities. nih.gov
The table below outlines potential synthetic reactions for building complex architectures with this compound.
| Reaction Type | Reactants | Potential Product |
| Diazotization/Coupling | Sulfonated Aromatic Amine, Phenylhydrazine | This compound |
| Sulfonylation | Azobenzenephenylhydrazine, Sulfonating Agent | This compound |
| Hydrazone Formation | This compound, Aldehyde/Ketone | Functionalized Hydrazone Derivative |
| Cross-Coupling | Halogenated this compound, Coupling Partner | Biaryl or Heteroaryl Derivatives |
Advanced Characterization Techniques for Intricate Structures
As more complex architectures of this compound are synthesized, the need for advanced characterization techniques to elucidate their intricate structures will become paramount. While standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy will remain essential for routine characterization, more sophisticated techniques will be required for a deeper understanding of their three-dimensional structures and dynamic behavior. researchgate.net
High-resolution mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), will be invaluable for determining the precise molecular weight and fragmentation patterns of these complex molecules. acs.orgnih.gov For the characterization of sulfonated azo compounds, techniques like pyrolysis gas chromatography/mass spectrometry (Py-GC/MS) can provide detailed information about their thermal decomposition products, offering insights into their structure. nih.gov
The following table summarizes key characterization techniques and the information they can provide for this compound derivatives.
| Technique | Information Provided |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons |
| FT-IR Spectroscopy | Presence of functional groups (e.g., -N=N-, -SO₃H, -NH-NH₂) |
| UV-Visible Spectroscopy | Electronic transitions (e.g., n→π* and π→π* of the azo group) |
| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition |
| Pyrolysis GC/MS | Fragmentation patterns and structural elucidation of sulfonated azo compounds. nih.gov |
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure |
Enhanced Computational Modeling for Predictive Understanding
Computational modeling, particularly Density Functional Theory (DFT), will play a crucial role in accelerating the design and understanding of novel this compound derivatives. nih.govresearchgate.net DFT calculations can provide valuable insights into the geometric and electronic structures, as well as the spectroscopic properties of these molecules, complementing experimental findings. nih.govresearchgate.net
Future research will likely focus on using advanced computational methods to predict the photoisomerization behavior of the azobenzene unit within the complex molecular framework. Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectra and to investigate the potential energy surfaces of the excited states involved in the trans-cis isomerization process. researchgate.net This predictive capability will be instrumental in designing molecules with specific photoswitching properties, such as shifting the absorption wavelengths to the visible or near-infrared regions for biological applications.
Furthermore, computational models can be used to explore the reactivity of the phenylhydrazine moiety and to predict the properties of its derivatives. For example, DFT calculations can help in understanding the antioxidant potential of hydrazone derivatives by calculating parameters such as bond dissociation energies and ionization potentials. nih.gov Molecular dynamics simulations can also be employed to study the interactions of these molecules with biological targets or their self-assembly behavior in solution.
Key parameters that can be investigated using computational modeling are listed in the table below.
| Computational Method | Investigated Property |
| Density Functional Theory (DFT) | Optimized geometries, electronic properties (HOMO/LUMO energies), spectroscopic properties. nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited state properties, photoisomerization pathways. researchgate.net |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, self-assembly |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interactions with biological macromolecules |
Development of Novel Functional Materials with this compound Moieties
The unique combination of functionalities in this compound makes it a highly promising building block for a wide range of functional materials. The sulfonic acid group imparts water solubility, which is advantageous for applications in biological systems and as a component in water-based formulations. rsc.org
One major area of future research will be the incorporation of these molecules into polymers to create photoresponsive materials. The azobenzene unit can act as a molecular switch, allowing for the light-induced modulation of polymer properties such as shape, solubility, and viscosity. These "smart" materials could find applications in areas such as drug delivery, soft robotics, and optical data storage.
The phenylhydrazine moiety and its derivatives, such as hydrazones, are known to exhibit a variety of biological activities, including antimicrobial and anticancer properties. nih.govjchemrev.com Therefore, another significant research direction will be the development of new therapeutic agents based on the this compound scaffold. The ability to trigger a conformational change with light could be exploited to develop photo-activatable drugs that are only active at a specific target site, thereby reducing side effects.
Furthermore, the chelating ability of the hydrazone group suggests that these molecules could be used as ligands for the synthesis of novel metal complexes with interesting catalytic or magnetic properties. jchemrev.com The sulfonic acid group can also be used to anchor these molecules onto inorganic surfaces, such as silica (B1680970) or titania, to create functionalized materials for catalysis or sensing applications. mdpi.com Phenylhydrazine-4-sulfonic acid has already been shown to be effective in preparing hydrophilic graphene with antioxidant properties, indicating the potential for these compounds in nanomaterials science. rsc.org
Potential applications for functional materials derived from this compound are summarized below.
| Application Area | Key Functional Moiety | Potential Function |
| Photoresponsive Polymers | Azobenzene | Light-controlled switching of material properties |
| Biomedical Materials | Phenylhydrazine/Hydrazone, Azobenzene | Photocontrolled drug delivery, antimicrobial surfaces. jchemrev.comscribd.com |
| Catalysis | Hydrazone, Sulfonic Acid | Metal complex catalysis, solid-supported catalysts. mdpi.com |
| Sensing | Azobenzene, Hydrazone | Colorimetric or fluorescent sensors for ions or molecules |
| Nanomaterials | Phenylhydrazine-4-sulfonic acid | Synthesis of functionalized graphene and other nanomaterials. rsc.org |
Q & A
Q. What are the optimal synthetic routes for producing azobenzenephenylhydrazine sulfonic acid with high purity, and how can reproducibility be ensured?
- Methodological Answer : Azo compounds are typically synthesized via diazotization and coupling reactions. For this compound, start with sulfonation of the precursor aromatic amine under controlled acidic conditions (e.g., H₂SO₄ at 0–5°C). Use stoichiometric control to avoid over-sulfonation. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, polar eluents) is critical. Document all parameters (temperature, solvent ratios, reaction time) to ensure reproducibility . For validation, cross-check purity using HPLC and NMR, and compare spectral data with literature .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirm the π→π* transition of the azo group (λmax ~400–500 nm) and monitor photoisomerization if applicable.
- ¹H/¹³C NMR : Assign peaks for sulfonic acid protons (downfield shifts ~δ 10–12 ppm) and azo linkage environments.
- HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases (0.1% TFA) to assess purity and detect byproducts.
- Elemental Analysis : Verify sulfur content to confirm sulfonation efficiency .
Q. What are the key stability considerations for this compound under experimental conditions?
- Methodological Answer : The compound is sensitive to light (due to azo bond isomerization) and pH extremes. Store in amber vials at 4°C in anhydrous conditions. In aqueous solutions, maintain pH 6–8 to prevent sulfonic acid group hydrolysis. Monitor decomposition via periodic UV-Vis scans over 24–72 hours . For long-term stability, lyophilize samples and store under inert gas .
Advanced Research Questions
Q. How can contradictions in reported reactivity data (e.g., sulfonic acid group behavior) across studies be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Compile datasets from peer-reviewed studies (avoiding non-academic sources like BenchChem) and identify variables (e.g., solvent polarity, temperature).
- Controlled Replication : Reproduce conflicting experiments under standardized conditions, using identical instrumentation (e.g., same NMR field strength).
- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies. Consider batch-to-batch variability in starting materials, as sulfonation efficiency can vary .
- Computational Modeling : Use DFT calculations to predict sulfonic acid pKa or azo bond stability under differing conditions .
Q. What experimental designs are recommended for studying the photoresponsive mechanisms of this compound in supramolecular systems?
- Methodological Answer :
- Photoisomerization Kinetics : Use UV-Vis or FTIR to track trans↔cis transitions under controlled irradiation (e.g., 365 nm LED). Quantify rate constants via pseudo-first-order kinetics.
- Host-Guest Binding Assays : Incorporate the compound into cyclodextrin or cucurbituril hosts. Monitor binding affinity changes (via ITC or fluorescence quenching) pre/post-irradiation.
- Microscopy : Employ AFM or TEM to observe structural changes in self-assembled systems.
- Control Experiments : Include dark-state controls and validate reversibility over multiple cycles .
Q. How can computational methods predict the interactions of this compound with biological targets (e.g., enzymes or membranes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., sulfotransferases). Prioritize docking poses with sulfonic acid groups near catalytic residues.
- MD Simulations : Run GROMACS simulations in explicit solvent (e.g., TIP3P water) to assess membrane permeability or stability in lipid bilayers.
- QSAR Models : Corate electronic descriptors (HOMO-LUMO gaps, partial charges) with experimental bioactivity data to identify critical functional groups .
Data Management and Reporting
Q. How should raw data from spectral analyses be processed and presented to meet journal standards?
- Methodological Answer :
- Data Reduction : Smooth NMR/FTIR spectra using algorithms (e.g., Savitzky-Golay) without distorting peaks. Provide raw data in supplementary files.
- Normalization : For comparative studies (e.g., UV-Vis kinetics), normalize absorbance to initial values.
- Uncertainty Quantification : Report standard deviations from triplicate measurements and instrument error margins (e.g., ±0.1 nm for UV-Vis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
